6-Ethoxy-2-naphthaleneboronic acid
Overview
Description
6-Ethoxy-2-naphthaleneboronic acid is an organic compound with the molecular formula C10H6OCH2CH3B(OH)2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with an ethoxy group at the 6-position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Mode of Action
6-Ethoxy-2-naphthaleneboronic acid is a boronic acid derivative. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors in the body. They are often used in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 6-Ethoxy-2-naphthaleneboronic acid are not well-documented in the literature. Boronic acids, in general, are known to interact with various enzymes and proteins. They can form reversible covalent bonds with proteins, particularly with serine and threonine residues. This property makes them useful in the study of protein function and structure .
Cellular Effects
The specific cellular effects of this compound are not well-studied. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that boronic acids can interact with biomolecules through the formation of boronate esters. This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can potentially interact with various transporters or binding proteins .
Subcellular Localization
Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with proteins and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-naphthaleneboronic acid typically involves the reaction of 6-ethoxy-2-naphthyl halides with boronic acid derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2-naphthaleneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., THF, DMF)
Conditions: Heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-Ethoxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Methoxy-2-naphthaleneboronic acid
- 2-Naphthylboronic acid
- 4-(Ethoxycarbonylmethyl)phenylboronic acid
Comparison: 6-Ethoxy-2-naphthaleneboronic acid is unique due to the presence of the ethoxy group at the 6-position, which can influence its reactivity and selectivity in coupling reactions. Compared to 6-Methoxy-2-naphthaleneboronic acid, the ethoxy group provides different electronic and steric effects, potentially leading to variations in reaction outcomes .
Properties
IUPAC Name |
(6-ethoxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8,14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXVGFSXYJGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405141 | |
Record name | 6-Ethoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-98-5 | |
Record name | 6-Ethoxynaphthalen-2-yl boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352525-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-6-naphthaleneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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